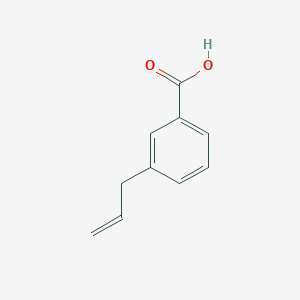

3-(2-Propenyl)benzoic acid

Vue d'ensemble

Description

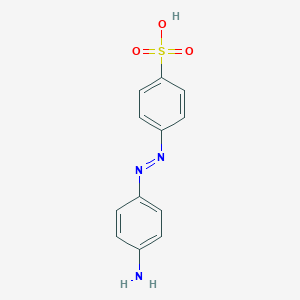

3-(2-Propenyl)benzoic acid is a chemical compound that is structurally related to benzoic acid, with the presence of a propenyl group attached to the benzene ring. This compound is of interest due to its potential as a building block in organic synthesis and its relevance in various chemical reactions.

Synthesis Analysis

The synthesis of compounds related to 3-(2-Propenyl)benzoic acid can be complex, involving multiple steps and various catalytic processes. For instance, the synthesis of benzofuran-3(2H)-one scaffolds with a quaternary center, which are structurally related to 3-(2-Propenyl)benzoic acid, has been achieved through Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids . Additionally, the synthesis of Mannich bases related to the compound of interest has been reported, where the structures were confirmed using spectroscopic techniques .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(2-Propenyl)benzoic acid can be characterized using various spectroscopic techniques. For example, the structures of azo-benzoic acids have been confirmed using NMR, UV-VIS, and IR spectroscopy . The molecular structures and geometries of related compounds have also been optimized using density functional theory methods .

Chemical Reactions Analysis

The chemical reactivity of 3-(2-Propenyl)benzoic acid can be inferred from related compounds. For instance, the synthesis of (S)-3-Acetylthio-2-benzylpropionic acid from a related compound by asymmetric hydrogenation demonstrates the potential for enantioselective reactions . Moreover, the formation of unexpected products from indium-mediated carbon-carbon coupling reactions indicates the complexity and unpredictability of reactions involving such compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(2-Propenyl)benzoic acid can be deduced from studies on similar compounds. For example, the ionization constants (pKa) of related Mannich bases suggest that protonation may occur at physiological pH, which is important for understanding the behavior of these compounds in biological systems . The antimicrobial and antioxidant activities of these compounds have also been evaluated, showing significant activity against various bacterial and fungal strains .

Applications De Recherche Scientifique

Benzoic acid and its derivatives are known to have diverse physical properties depending on the nature and position of the functional groups . They are extensively employed in co-crystal engineering for materials research and pharmaceutical applications . The presence of non-bonded interactions that come into play because of various functional groups in these materials is discussed with the help of density functional theory calculations and Raman spectroscopic studies at ambient conditions and slightly elevated pressures .

For example, the (ambient) Raman spectra of two of the ortho-substituted benzoic acid, namely salicylic acid (SA; 1, 2-hydroxybenzoic acid) and o-phthalic acid (PA; 1, 2-carboxybenzoic acid), are compared and briefly discussed . Results of the high pressure Raman spectroscopic work on PA up to about 1 GPa are presented and compared with those of benzoic acid and SA .

Benzoic acid is also commonly used as a preservative in foods and a snowflake mimic in holiday snow globes . It inhibits the growth of bacteria, molds, and yeasts, and works best when the food has an acidic pH value . Benzoic acid is often found in topical antifungal preparations .

-

Food Preservation : Benzoic acid and its salts are commonly used as preservatives in many processed foods . The acid inhibits the growth of bacteria, molds, and yeasts, and works best when the food has an acidic pH value .

-

Antifungal Preparations : Benzoic acid is often found in topical antifungal preparations . It can be used to treat a variety of fungal skin diseases.

-

Holiday Decorations : Benzoic acid is used to mimic snowflakes in holiday snow globes . It’s the white stuff predominantly used to create a winter wonderland effect.

-

Pharmaceutical Applications : Benzoic acid and its derivatives are extensively employed in co-crystal engineering for materials research and pharmaceutical applications .

-

Materials Research : The presence of non-bonded interactions that come into play because of various functional groups in these materials is discussed with the help of density functional theory calculations and Raman spectroscopic studies at ambient conditions and slightly elevated pressures .

-

Production of Phenol : A catalyst-free method for producing phenol from benzoic acid has been reported . They electrosprayed ≈10-μm microdroplets of the acid dissolved in water into a chamber (e.g., a mass spectrometer port) to realize a calculated yield of ≈4.7% .

-

Substituent Effects on Acidity : The presence of an electron‑withdrawing or electron‑releasing group affects the stability of carboxylate anions, and in turn, determines the dissociation constant of a carboxylic acid . This can have implications for the acidity of substituted benzoic acids, including “3-(2-Propenyl)benzoic acid”.

-

Structural Derivatization : Natural phenols, a broad category of natural products that includes benzoic acid and its derivatives, have wide pharmacological activity . Structural derivatization of these compounds has been a continuing and irreplaceable source of novel drug leads .

-

Chemical Synthesis : Benzoic acid and its derivatives can be synthesized through various methods . For example, the first industrial synthesis of benzoic acid was the hydrolysis of benzotrichloride to calcium benzoate, followed by acidification .

-

Pharmaceutical Industry : Some derivatives of benzoic acid, such as 4-(2-Propenyl)benzoic acid, are available for purchase from chemical suppliers , suggesting potential use in research or industry.

-

Mass Spectrometry : Benzoic acid, 2-propenyl ester has been studied using mass spectrometry , indicating potential use in analytical chemistry.

Propriétés

IUPAC Name |

3-prop-2-enylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h2-3,5-7H,1,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJACFYHMOFEZDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80633870 | |

| Record name | 3-(Prop-2-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Propenyl)benzoic acid | |

CAS RN |

1077-07-2 | |

| Record name | 3-(Prop-2-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B90730.png)

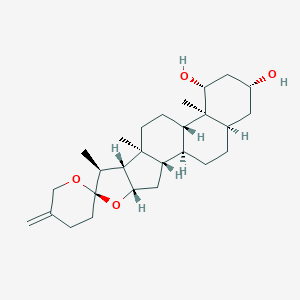

![(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-ol](/img/structure/B90733.png)